molecular formula C7H12ClN5 B3336252 Simazine D5 CAS No. 220621-41-0

Simazine D5

Cat. No.: B3336252
CAS No.: 220621-41-0
M. Wt: 206.69 g/mol
InChI Key: ODCWYMIRDDJXKW-WNWXXORZSA-N
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Mechanism of Action

Target of Action

Simazine D5, like its parent compound Simazine, primarily targets the photosynthetic electron transport process in plants . It is particularly effective against annual grasses and broadleaf weeds .

Mode of Action

This compound inhibits the photosynthetic electron transport process in its target organisms . This inhibition disrupts the plant’s ability to produce energy through photosynthesis, leading to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis . By inhibiting the electron transport process, this compound disrupts the light-dependent reactions of photosynthesis. This prevents the plant from converting light energy into chemical energy, which is essential for growth and survival .

Pharmacokinetics

Studies on simazine suggest a significant first-pass effect, leading to low oral bioavailability . The metabolic extraction ratio was estimated to be 87%, indicating that a large portion of the compound is metabolized before it can exert its effects .

Result of Action

The primary result of this compound action is the death of the target plant due to energy deprivation . On a molecular level, this compound disrupts the normal functioning of the photosynthetic electron transport chain, leading to a decrease in the production of ATP, the main energy currency of the cell . On a cellular level, this energy deprivation leads to the death of the plant cells, and ultimately, the entire plant .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the degradation of Simazine can be affected by chemical, photochemical, or biological processes . The half-life of Simazine in soil and water can vary between a few days and 150 days, depending on temperature and humidity . Low temperatures and drought may prolong the dissipation time by a factor of two or more . Therefore, the efficacy and stability of this compound are likely to be influenced by similar environmental conditions.

Biochemical Analysis

Biochemical Properties

Simazine D5, like its parent compound Simazine, is believed to interact with various enzymes and proteinsSimazine, the parent compound, is known to inhibit photosynthesis by blocking electron transfer .

Cellular Effects

Research on the cellular effects of this compound is limited. Studies on Simazine have shown that it can affect gene expression in developing male Xenopus laevis, a model organism

Molecular Mechanism

Simazine, the parent compound, is known to act by inhibiting photosynthesis

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. A study on the parent compound, Simazine, showed that it remains active in the soil for two to seven months or longer after application .

Dosage Effects in Animal Models

Research on the dosage effects of this compound in animal models is sparse. Studies on Simazine have shown that it can affect the physiological parameters of Xenopus laevis at environmentally-relevant concentrations .

Metabolic Pathways

Simazine, the parent compound, is known to be involved in several metabolic pathways .

Transport and Distribution

Information on the transport and distribution of this compound within cells and tissues is limited. A study on Simazine showed that it can be detected in both surface and ground water, suggesting that it has the potential to be widely distributed in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Simazine D5 can be synthesized from cyanuric chloride and a concentrated solution of ethyl amine (at least 50 percent by number) in water. The reaction is highly exothermic and is best carried out in an ice bath below 10°C. It is essential to perform the synthesis in a fume hood due to the decomposition of cyanuric chloride at high temperatures, which produces hydrogen chloride and hydrogen cyanide, both highly toxic by inhalation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring stringent control of reaction conditions to maximize yield and purity. The use of deuterated ethyl amine in place of regular ethyl amine is crucial for producing the deuterated analog .

Chemical Reactions Analysis

Types of Reactions: Simazine D5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert this compound to its amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products:

Comparison with Similar Compounds

    Atrazine: Another triazine herbicide with similar applications and mechanism of action.

    Propazine: A triazine herbicide used for controlling broadleaf weeds.

    Ametryn: A triazine herbicide with a slightly different substitution pattern on the triazine ring.

Uniqueness of Simazine D5: this compound is unique due to its deuterated nature, making it an ideal internal standard for analytical methods. Its stable isotopic composition allows for precise quantification and comparison in mass spectrometry and chromatography .

By understanding the detailed aspects of this compound, researchers can better utilize this compound in various scientific and industrial applications, ensuring accurate and reliable results in their studies.

Properties

IUPAC Name

6-chloro-2-N-ethyl-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN5/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H2,1-2H3,(H2,9,10,11,12,13)/i1D3,3D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCWYMIRDDJXKW-WNWXXORZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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